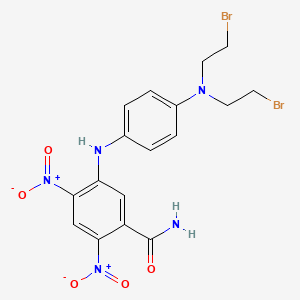
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, amine, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide moiety is carried out by reacting the nitroaniline derivative with an appropriate carboxylic acid or its derivative in the presence of coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide exerts its effects involves multiple pathways:
Molecular Targets: The compound can interact with DNA, leading to the formation of DNA adducts that disrupt normal cellular processes.
Pathways Involved: The compound can induce oxidative stress and activate apoptotic pathways, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(p-(Bis(2-chloroethyl)amino)anilino)-2,4-dinitrobenzamide: Similar structure but with chloroethyl groups instead of bromoethyl groups.
5-(p-(Bis(2-iodoethyl)amino)anilino)-2,4-dinitrobenzamide: Similar structure but with iodoethyl groups instead of bromoethyl groups.
Uniqueness
5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is unique due to the presence of bromoethyl groups, which can undergo specific chemical reactions that are not possible with chloroethyl or iodoethyl analogs. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
32869-03-7 |
|---|---|
Molecular Formula |
C17H17Br2N5O5 |
Molecular Weight |
531.2 g/mol |
IUPAC Name |
5-[4-[bis(2-bromoethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H17Br2N5O5/c18-5-7-22(8-6-19)12-3-1-11(2-4-12)21-14-9-13(17(20)25)15(23(26)27)10-16(14)24(28)29/h1-4,9-10,21H,5-8H2,(H2,20,25) |
InChI Key |
GRSSRLBZMNRJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)

![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
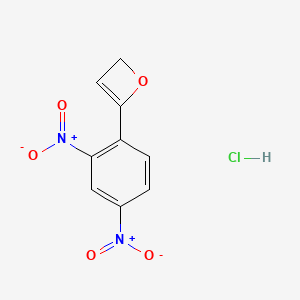
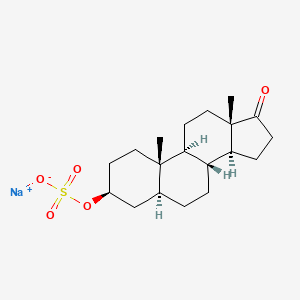
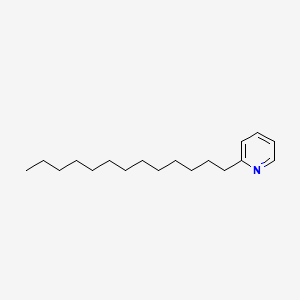


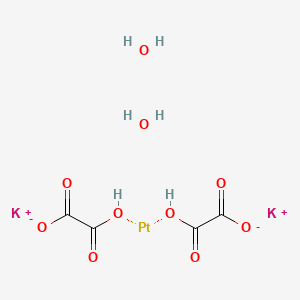

![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
